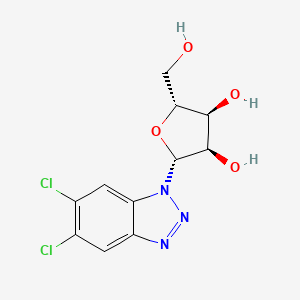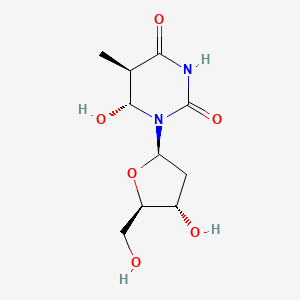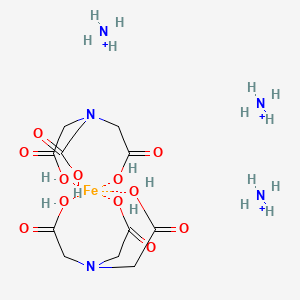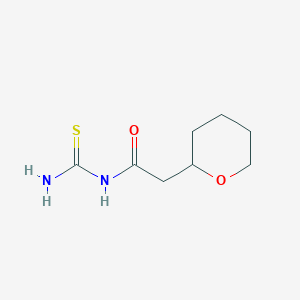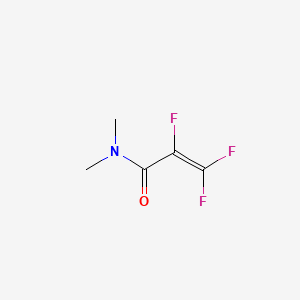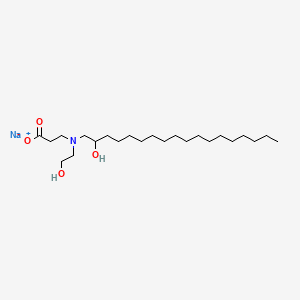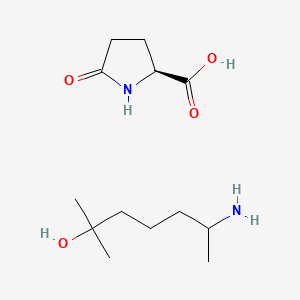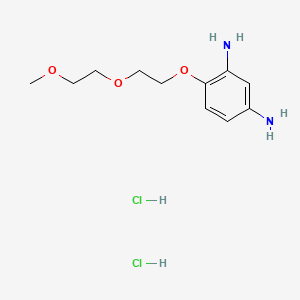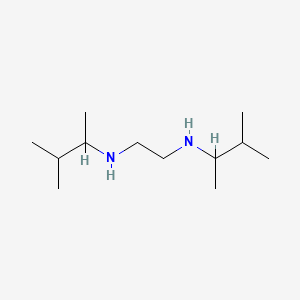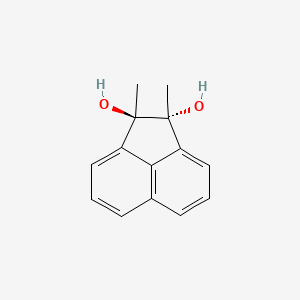
Dodecanoic acid, 8-(dimethylamino)-2-(1-naphthalenyl)octyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecanoic acid, 8-(dimethylamino)-2-(1-naphthalenyl)octyl ester, hydrochloride is a complex organic compound with a unique structure that combines a long-chain fatty acid ester with a naphthalene ring and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanoic acid, 8-(dimethylamino)-2-(1-naphthalenyl)octyl ester, hydrochloride typically involves a multi-step process. The initial step often includes the esterification of dodecanoic acid with an appropriate alcohol. This is followed by the introduction of the naphthalene ring and the dimethylamino group through a series of substitution reactions. The final product is then converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to improve yield and efficiency. Catalysts such as ionic liquids can be used to facilitate the alkylation and esterification reactions, ensuring high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Dodecanoic acid, 8-(dimethylamino)-2-(1-naphthalenyl)octyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.
Reduction: Reduction reactions can be used to modify the naphthalene ring or the ester group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, Dodecanoic acid, 8-(dimethylamino)-2-(1-naphthalenyl)octyl ester, hydrochloride can be used as a probe to study cellular processes. Its fluorescent properties make it useful in imaging and tracking biological molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a drug candidate for targeting specific molecular pathways involved in diseases.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of Dodecanoic acid, 8-(dimethylamino)-2-(1-naphthalenyl)octyl ester, hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the naphthalene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, 8-(dimethylamino)-1-naphthalenyl diethyl ester
- Ethanone, 1-[8-(dimethylamino)-1-naphthalenyl]-
- 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride
Uniqueness
Dodecanoic acid, 8-(dimethylamino)-2-(1-naphthalenyl)octyl ester, hydrochloride is unique due to its combination of a long-chain fatty acid ester with a naphthalene ring and a dimethylamino group. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and industry.
Properties
CAS No. |
119585-26-1 |
|---|---|
Molecular Formula |
C32H52ClNO2 |
Molecular Weight |
518.2 g/mol |
IUPAC Name |
[8-(dimethylamino)-2-naphthalen-1-yloctyl] dodecanoate;hydrochloride |
InChI |
InChI=1S/C32H51NO2.ClH/c1-4-5-6-7-8-9-10-11-15-25-32(34)35-27-29(21-14-12-13-18-26-33(2)3)31-24-19-22-28-20-16-17-23-30(28)31;/h16-17,19-20,22-24,29H,4-15,18,21,25-27H2,1-3H3;1H |
InChI Key |
FYBQNOOKZYIRAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(CCCCCCN(C)C)C1=CC=CC2=CC=CC=C21.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


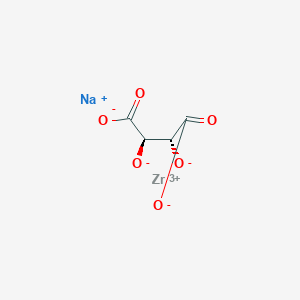
![4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole](/img/structure/B12679502.png)
